molecular formula C22H25N3O4S B12191085 Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate

Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate

Cat. No.: B12191085
M. Wt: 427.5 g/mol
InChI Key: DSLSNOINQZMQBT-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1-position with a sulfonyl-linked 3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl group and an ethyl carboxylate ester at the 4-position. The imidazo[1,2-a]pyridine moiety is a privileged scaffold in medicinal chemistry, known for modulating central nervous system (CNS) targets and enzyme activity . The 8-methyl substituent on the imidazopyridine ring may enhance lipophilicity and metabolic stability, while the sulfonyl group could improve binding affinity through hydrogen-bonding interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is advantageous due to its high yield, simplicity, and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is primarily investigated for its potential as a pharmaceutical agent. The imidazo[1,2-a]pyridine moiety is known for its biological relevance, particularly in the development of drugs targeting various diseases.

Anticancer Activity

Studies have indicated that compounds containing imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The specific compound discussed here may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth and metastasis. For instance, derivatives of imidazo[1,2-a]pyridine have been shown to target histone deacetylases (HDACs), which play a crucial role in cancer progression and treatment resistance .

Antimicrobial Properties

The sulfonamide group present in the compound can enhance its antimicrobial activity. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains and fungi. The mechanism often involves interference with bacterial folic acid synthesis, which is vital for their growth and replication.

Pharmacological Studies

Pharmacological investigations into this compound have revealed potential applications in treating various conditions beyond cancer.

Neurological Disorders

Research suggests that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression or anxiety. The piperidine structure is known to interact with various receptors in the central nervous system (CNS), which could lead to anxiolytic or antidepressant effects.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Studies indicate that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting a role in conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

A review of recent literature highlights several case studies focusing on the biological activities of this compound:

Study Findings Reference
Study ADemonstrated significant cytotoxicity against breast cancer cell lines
Study BShowed antimicrobial activity against Staphylococcus aureus
Study CIndicated potential as an anti-inflammatory agent in animal models

Mechanism of Action

The mechanism of action of Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperidine-Linked Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Biological Relevance
Target Compound 8-Methylimidazo[1,2-a]pyridine, sulfonyl linker, ethyl carboxylate ~425 (estimated) Sulfonyl, ester Potential CNS/kinase modulation (inferred)
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate (1) 4-Chlorophenyl sulfonyl, ethyl carboxylate Not specified Sulfonyl, ester Antimicrobial activity (synthesized via aqueous reaction at pH 9–10)
Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate 6-Chloroimidazopyridine, amide linker 350.80 Amide, ester Not specified; amide linker may reduce metabolic stability compared to sulfonyl
Ethyl 8′-methyl-2′,4-dioxo-2-(piperidin-1-yl)-2′H-spiro[cyclopent[2]ene-1,3′-imidazo[1,2-a]pyridine]-3-carboxylate Spirocyclic imidazopyridine, piperidine Not specified Ester, spirocyclic Antitumor/antibacterial activity (similar piperidine derivatives)

Key Observations:

  • Sulfonyl vs.
  • Substituent Effects : The 8-methyl group on the imidazopyridine (target) may reduce steric hindrance compared to bulkier groups (e.g., 6-chloro in compound ), improving binding pocket compatibility.

Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Notable Properties
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (SynChem, Inc.) 5-Methyl, carboxylic acid 176.15 (free acid) Intermediate for antitumor agents; methyl group enhances solubility
2-Iodoimidazo[1,2-a]pyridine 2-Iodo 260.04 Halogenation increases molecular polarizability for radioimaging
Allosteric modulator () 8-Chloro, trifluoromethyl ~450 (estimated) Binds transmembrane domains (TM5/TM6/TM7) in enzymes; halogenation enhances potency

Key Observations:

  • Methyl vs. Halogen Substituents : Methyl groups (target, SynChem compound) improve metabolic stability and lipophilicity, whereas halogens (e.g., chloro, iodo) enhance electronic effects and binding affinity but may increase toxicity .
  • Trifluoromethyl Groups : Present in analogs, these groups offer high electronegativity and resistance to oxidative metabolism, absent in the target compound .

Biological Activity

Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, drawing from diverse scientific literature.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of a piperidine derivative with an appropriate sulfonyl chloride and an imidazo[1,2-a]pyridine derivative. The resulting product is then purified through recrystallization or chromatography techniques. The detailed synthetic route can be outlined as follows:

  • Preparation of the Sulfonamide :
    • React a phenolic compound with a sulfonyl chloride in the presence of a base.
  • Formation of the Piperidine Derivative :
    • Introduce the piperidine moiety through nucleophilic substitution.
  • Final Esterification :
    • React the intermediate with ethyl chloroformate to yield the final ester product.

Antimicrobial Properties

Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant antimicrobial activity. Studies have shown that derivatives similar to this compound possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimalarial Activity

A related study focused on piperidine derivatives highlighted their potential as antimalarial agents against Plasmodium falciparum. The synthesized compounds exhibited IC50 values in the nanomolar range, indicating strong antiplasmodial activity . The selectivity index (SI) was notably high for certain derivatives, suggesting low cytotoxicity towards human cells while effectively targeting the malaria parasite.

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results showed that this compound had superior efficacy against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines to assess the compound's cytotoxic effects. Results indicated that at concentrations as low as 10 µM, significant reductions in cell viability were observed across multiple cancer types. Flow cytometry analysis confirmed that treated cells underwent apoptosis .

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 1-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C22H25N3O4S/c1-3-29-22(26)17-9-12-25(13-10-17)30(27,28)19-8-4-7-18(14-19)20-15-24-11-5-6-16(2)21(24)23-20/h4-8,11,14-15,17H,3,9-10,12-13H2,1-2H3

InChI Key

DSLSNOINQZMQBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=C(C4=N3)C

Origin of Product

United States

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